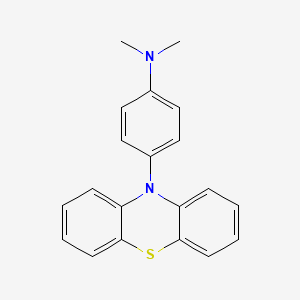
N,N-Dimethyl-4-(10H-phenothiazin-10-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-4-(10H-phenothiazin-10-yl)aniline is an organic compound with the molecular formula C20H18N2S. It is a derivative of phenothiazine, a tricyclic compound containing nitrogen and sulfur atoms. This compound is primarily used in organic synthesis as an intermediate for the preparation of various organic molecules with specific structures and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(10H-phenothiazin-10-yl)aniline typically involves the reaction of 10H-phenothiazine with N,N-dimethylaniline under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 10H-phenothiazine is reacted with N,N-dimethylaniline in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-(10H-phenothiazin-10-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted phenothiazine compounds .
Scientific Research Applications
N,N-Dimethyl-4-(10H-phenothiazin-10-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and materials with specific properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of phenothiazine, including this compound, are investigated for their therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-(10H-phenothiazin-10-yl)aniline involves its interaction with molecular targets and pathways in biological systems. The compound can intercalate into DNA, disrupting its structure and function. It also interacts with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N,N-Dimethyl-4-(10H-phenothiazin-10-yl)aniline can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: A well-known antipsychotic drug with similar structural features but different pharmacological properties.
Promethazine: An antihistamine with a similar phenothiazine core but different substituents, leading to distinct therapeutic effects.
Thioridazine: Another antipsychotic drug with structural similarities but unique pharmacokinetic and pharmacodynamic profiles.
The uniqueness of this compound lies in its specific substituents and their influence on the compound’s chemical and biological properties.
Properties
Molecular Formula |
C20H18N2S |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-phenothiazin-10-ylaniline |
InChI |
InChI=1S/C20H18N2S/c1-21(2)15-11-13-16(14-12-15)22-17-7-3-5-9-19(17)23-20-10-6-4-8-18(20)22/h3-14H,1-2H3 |
InChI Key |
XEMWGTAIRMURBK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















